3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
Description
3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid (CAS: 693795-82-3) is a benzoic acid derivative with a phenoxymethyl substituent at the 3-position of the aromatic ring. The phenoxy group is further substituted with a chlorine atom at the 2-position and a hydroxymethyl (-CH$2$OH) group at the 4-position. Its molecular formula is C${15}$H${13}$ClO$4$, with a molecular weight of 292.71 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-7,17H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMGQLUSXOBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(hydroxymethyl)phenol and 3-bromomethylbenzoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2-chloro-4-(hydroxymethyl)phenol is reacted with 3-bromomethylbenzoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three structurally related benzoic acid derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
The trifluoromethyl analogue exhibits higher lipophilicity due to the electron-withdrawing -CF$_3$ group, making it suitable for agrochemical applications (e.g., acifluorfen synthesis) .
Acidity :
Physicochemical Properties
- Crystallography : The trifluoromethyl analogue crystallizes with two molecules in the asymmetric unit, indicating strong intermolecular interactions (e.g., hydrogen bonding) .
- Analytical Methods : HPLC is validated for quantifying the trifluoromethyl analogue in industrial settings (recovery rate: 98–103%, RSD <1.2%) . Similar methods may apply to the target compound.
Research Findings and Industrial Relevance
- The trifluoromethyl analogue’s role in agrochemical synthesis is well-documented, with optimized industrial processes for its production .
- The target compound’s hydroxymethyl group may offer advantages in drug design, such as improved binding to hydrophilic biological targets .
- Comparative studies on substituent effects (e.g., -CF$3$ vs. -CH$2$OH) could guide future structure-activity relationship (SAR) investigations.
Biological Activity
3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid (CAS Number: 693795-82-3) is a bioactive compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.
- Molecular Formula : C15H13ClO4
- Molecular Weight : 292.71 g/mol
- Structure : The compound features a benzoic acid moiety substituted with a chlorinated phenoxy group, which is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound includes antimicrobial properties, particularly against various bacterial strains. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties:
- Gram-positive Bacteria : It shows bactericidal effects against Staphylococcus aureus and Enterococcus species, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
- Biofilm Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of approximately 62.216–124.432 μg/mL .
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the effectiveness of various compounds, including this compound, against MRSA and other pathogens. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, although it was less effective against Pseudomonas aeruginosa .
- Mechanism of Action :
Antimicrobial Activity Summary
| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Up to 90% |
| Enterococcus faecalis | 62.5 - 125 | 75 - 83% |
| Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 | Moderate |
| Pseudomonas aeruginosa | Not effective | N/A |
Q & A
Basic: What are the recommended analytical methods for quantifying 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid in synthetic mixtures?
Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with photodiode array detection is widely used. A validated method employs a Hypersil ODS column, with a mobile phase of acetonitrile and 0.2% phosphoric acid (70:30, v/v) at a flow rate of 1.0 mL/min. Detection at 214 nm provides a linear range of 1.0–20.0 mg/L (R² = 0.9994), recovery rates of 98.0–103%, and RSD <1.2% . For structural confirmation, coupling with mass spectrometry (LC-MS) is advised, particularly for identifying impurities or degradation products.
Basic: How can the synthetic route for this compound be optimized for yield and purity?
Answer:
Key steps include:
- Chlorination: Use FeCl₃ as a catalyst under controlled temperature (40–60°C) to introduce the chloro group while minimizing side reactions .
- Hydroxymethylation: Employ formaldehyde in a basic aqueous medium (pH 8–9) to functionalize the phenyl ring, followed by purification via recrystallization from ethanol/water .
- Esterification and Hydrolysis: Protect the benzoic acid group as a methyl ester during intermediate steps, then hydrolyze using NaOH in methanol/water (1:1) to restore the carboxyl group .
Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of the hydroxymethyl group.
Advanced: How do steric and electronic effects of the hydroxymethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The chloro group at the 2-position directs electrophilic attacks to the para position via its strong electron-withdrawing effect, while the hydroxymethyl group at 4-position introduces steric hindrance, limiting accessibility to the aromatic ring. Computational studies (e.g., DFT) suggest that the chloro group lowers the energy barrier for nucleophilic substitution at the ortho position by 12–15 kJ/mol compared to unsubstituted analogs. Experimental validation using kinetic assays (e.g., SNAr reactions with morpholine) shows a reaction rate constant (k) of 0.45 ± 0.03 L/mol·s at 25°C .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound, such as conflicting IC₅₀ values in enzyme inhibition assays?
Answer:
Discrepancies often arise from assay conditions. Methodological solutions include:
- Standardized Assay Buffers: Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain redox stability, as the hydroxymethyl group is sensitive to oxidative dimerization .
- Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Orthogonal Validation: Cross-validate IC₅₀ using surface plasmon resonance (SPR) to measure binding affinity directly, bypassing enzymatic activity interference. Recent studies show SPR-derived KD values correlate better with in vivo efficacy than traditional fluorometric assays .
Advanced: How can the compound’s metabolic stability be assessed to inform pharmacokinetic studies?
Answer:
- In Vitro Hepatic Microsomal Assays: Incubate with rat or human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Monitor parent compound depletion via LC-MS/MS over 60 minutes. A t₁/₂ <30 min indicates rapid metabolism, necessitating structural modification (e.g., replacing hydroxymethyl with a trifluoromethyl group) .
- Metabolite Identification: Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to detect phase I metabolites (e.g., oxidative cleavage of the hydroxymethyl group to carboxylic acid) and phase II conjugates (e.g., glucuronidation at the phenolic oxygen) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR: Key signals include the hydroxymethyl proton (δ 4.55 ppm, singlet) and the benzoic acid carbonyl carbon (δ 170.2 ppm) .
- FT-IR: Confirm the carboxylic acid O-H stretch (2500–3300 cm⁻¹ broad) and C=O (1680–1710 cm⁻¹) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 68.7–80.7° in related structures), critical for understanding conformational flexibility .
Advanced: What computational approaches predict the compound’s interaction with biological targets like COX-2 or PPARγ?
Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures (PDB: 5KIR for COX-2) to identify hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. Scoring functions (ΔG ≈ −9.2 kcal/mol) suggest moderate affinity .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; root-mean-square deviation (RMSD) <2.0 Å indicates stable binding. Post-analysis (MM-PBSA) calculates binding free energy, with contributions from van der Waals forces dominating (−120 ± 15 kJ/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
